molecular formula C11H11BrN4O3 B1665068 Agelastatin D CAS No. 201338-45-6

Agelastatin D

Cat. No. B1665068
M. Wt: 327.13 g/mol
InChI Key: AMKORUFKJJIBRU-GIDNPQMSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Agelastatin D is a biochemical that may act as a potent modulator for cancer invasion and metastasis.

Scientific Research Applications

Chemical Synthesis and Therapeutic Use

Agelastatins, including Agelastatin D, are part of a family of tetracyclic alkaloids isolated from marine sponges. Their chemical synthesis and therapeutic uses, particularly against hematologic malignancies, have been explored. A novel biomimetic cyclization of a tricyclic precursor has been developed to streamline scalable access to agelastatins and their analogues, facilitating research for therapeutic use against cancers (Yoshimitsu & Tun, 2017).

Anticancer Activity

Agelastatin D, along with other agelastatins, has been synthesized and evaluated for anticancer activity. These compounds, particularly Agelastatin A and Agelastatin D, have shown significant potency against various blood cancer cell lines and induce dose-dependent apoptosis (Han et al., 2013).

Total Synthesis

The total synthesis of agelastatins, including Agelastatin D, has been a focus of scientific research due to their complex structure and significant biological activity. Various research groups have developed synthetic routes to assemble these densely functionalized and compact structures (Dong, 2010).

Central Nervous System Penetration

Studies have explored the pharmacokinetics of Agelastatin A in the central nervous system, which could be relevant for Agelastatin D as well. CNS penetration of such compounds is a critical factor for their potential use against brain tumors (Li et al., 2012).

Inhibition of Osteopontin-Mediated Actions

Agelastatin A, and potentially Agelastatin D, have been found to inhibit osteopontin-mediated adhesion, invasion, and colony formation in cancer cell lines. This suggests a role in suppressing malignant transformation and metastasis, which could be significant for therapeutic applications (Mason et al., 2008).

Duchenne Muscular Dystrophy

Agelastatin A, a related compound, has shown potential in preventing muscle damage in a mouse model of Duchenne Muscular Dystrophy (DMD). This suggests that Agelastatin D could also have applications in muscular dystrophy, particularly through the downregulation of osteopontin (OPN) (Feng et al., 2021).

properties

CAS RN

201338-45-6

Product Name

Agelastatin D

Molecular Formula

C11H11BrN4O3

Molecular Weight

327.13 g/mol

IUPAC Name

(1R,9S,10S,14S)-3-bromo-14-hydroxy-2,8,11,13-tetrazatetracyclo[7.6.0.02,6.010,14]pentadeca-3,5-diene-7,12-dione

InChI

InChI=1S/C11H11BrN4O3/c12-6-2-1-4-9(17)13-7-5(16(4)6)3-11(19)8(7)14-10(18)15-11/h1-2,5,7-8,19H,3H2,(H,13,17)(H2,14,15,18)/t5-,7-,8+,11+/m1/s1

InChI Key

AMKORUFKJJIBRU-GIDNPQMSSA-N

Isomeric SMILES

C1[C@@H]2[C@H]([C@H]3[C@@]1(NC(=O)N3)O)NC(=O)C4=CC=C(N24)Br

SMILES

C1C2C(C3C1(NC(=O)N3)O)NC(=O)C4=CC=C(N24)Br

Canonical SMILES

C1C2C(C3C1(NC(=O)N3)O)NC(=O)C4=CC=C(N24)Br

Appearance

Solid powder

Other CAS RN

201338-45-6

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Agelastatin D

Origin of Product

United States

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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